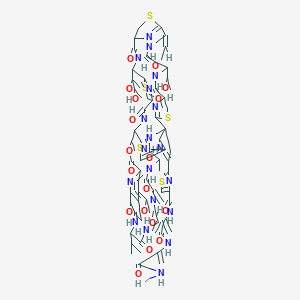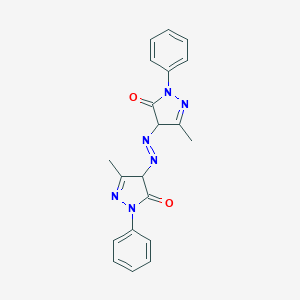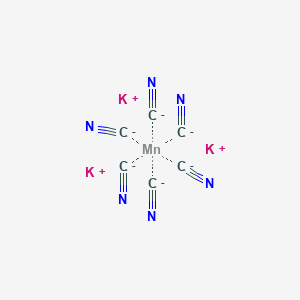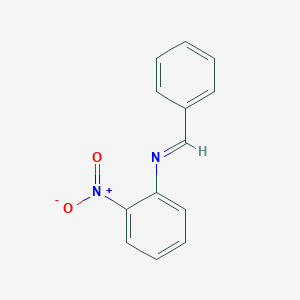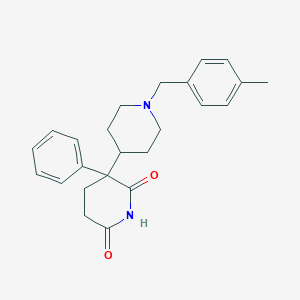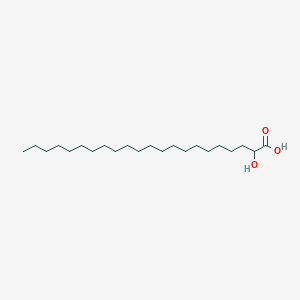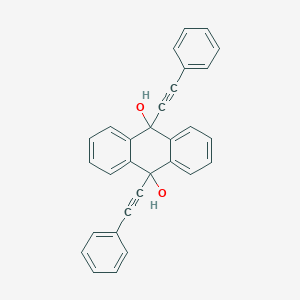
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)-, commonly known as ADPE or ADPA, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. ADPE is a redox-active molecule that can undergo reversible oxidation and reduction, making it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
作用機序
The mechanism of action of ADPE involves its ability to undergo reversible oxidation and reduction. In its oxidized state, ADPE can act as an electron acceptor, while in its reduced state, it can act as an electron donor. This redox behavior makes ADPE a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry.
生化学的および生理学的効果
ADPE has been shown to have various biochemical and physiological effects in scientific research. It has been found to be a potent antioxidant, capable of scavenging free radicals and other ROS. ADPE has also been investigated for its potential as a fluorescent probe for detecting ROS and other biomolecules in living cells.
実験室実験の利点と制限
One of the main advantages of ADPE is its unique redox properties, which make it a potential candidate for various applications in electrochemistry, optoelectronics, and biochemistry. However, there are also some limitations to using ADPE in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ADPE can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on ADPE. One area of interest is the development of new synthetic methods for ADPE, which could improve its availability for research purposes. Another area of interest is the development of new applications for ADPE in electrochemistry, optoelectronics, and biochemistry. Additionally, there is potential for ADPE to be used in medical applications, such as in the development of new drugs or diagnostic tools. Overall, ADPE is a promising compound that has the potential to make significant contributions to scientific research in the future.
合成法
The synthesis of ADPE involves the reaction of 9,10-anthracenedione with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, which forms a carbon-carbon triple bond between the anthracenedione and phenylacetylene. The resulting product is then reduced with sodium borohydride to yield ADPE. The overall reaction can be summarized as follows:
科学的研究の応用
ADPE has been extensively studied in scientific research due to its unique redox properties. It has been used as a model compound for studying redox-active molecules and their applications in electrochemistry and optoelectronics. ADPE has also been investigated for its potential applications in biochemistry, particularly in the development of fluorescent probes for detecting reactive oxygen species (ROS) and other biomolecules.
特性
CAS番号 |
14825-85-5 |
|---|---|
製品名 |
9,10-Anthracenediol, 9,10-dihydro-9,10-bis(phenylethynyl)- |
分子式 |
C30H20O2 |
分子量 |
412.5 g/mol |
IUPAC名 |
9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C30H20O2/c31-29(21-19-23-11-3-1-4-12-23)25-15-7-9-17-27(25)30(32,28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18,31-32H |
InChIキー |
QLNUHXMKEJWHAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=CC=C5)O)O |
その他のCAS番号 |
14825-85-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




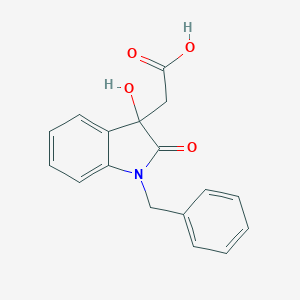
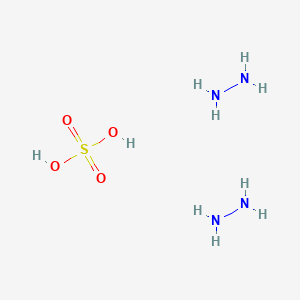
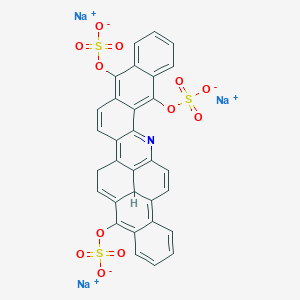
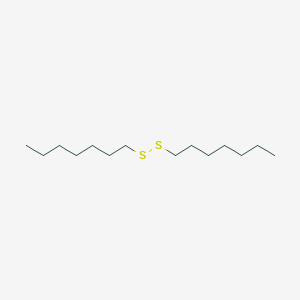
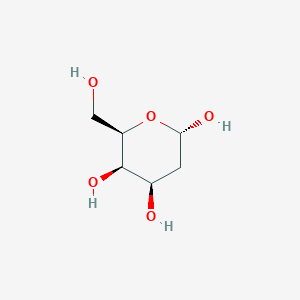
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
